![molecular formula C9H14FN3O4 B14189255 1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole CAS No. 922502-73-6](/img/structure/B14189255.png)
1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroimidazole core and multiple fluoroethoxy groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole typically involves a two-step sequence. The first step includes coupling the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by fluoride substitution to introduce the fluoroethoxy groups . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoroethoxy groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bonds.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a phase-transfer catalyst.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed:
Reduction: Formation of 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-2-amino-1H-imidazole.
Substitution: Formation of azido derivatives.
Hydrolysis: Formation of ethylene glycol derivatives and imidazole fragments.
Scientific Research Applications
1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole has several scientific research applications:
Biology: Investigated for its potential as a hypoxia marker in biological systems.
Medicine: Explored for its use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The nitroimidazole core can interact with hypoxic cells, making it useful as a hypoxia marker.
Pathways Involved: The compound can undergo bioreduction in hypoxic environments, leading to the formation of reactive intermediates that can be detected using imaging techniques.
Comparison with Similar Compounds
- 1-[2-(2-Fluoroethoxy)ethyl]-2-1H-nitroimidazole (3a)
- 1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-1H-nitroimidazole (3b)
- 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-1H-nitroimidazole (3c)
Comparison: 1-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitro-1H-imidazole is unique due to its multiple fluoroethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly valuable for applications requiring high reactivity and stability under various conditions .
Properties
CAS No. |
922502-73-6 |
|---|---|
Molecular Formula |
C9H14FN3O4 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-[2-[2-(2-fluoroethoxy)ethoxy]ethyl]-2-nitroimidazole |
InChI |
InChI=1S/C9H14FN3O4/c10-1-5-16-7-8-17-6-4-12-3-2-11-9(12)13(14)15/h2-3H,1,4-8H2 |
InChI Key |
PTNYWXDYRFKRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


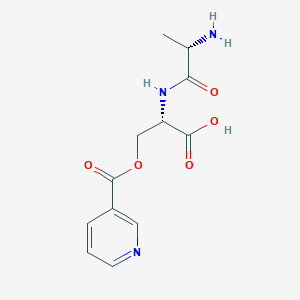
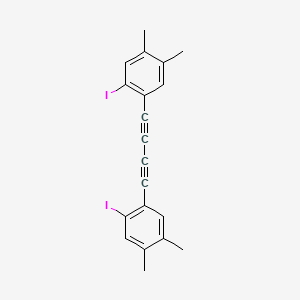
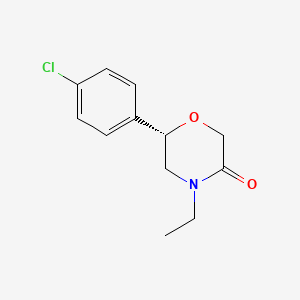
![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)
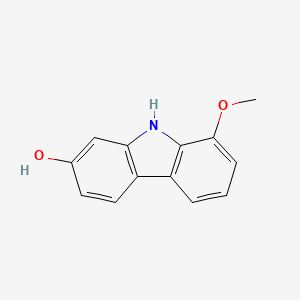
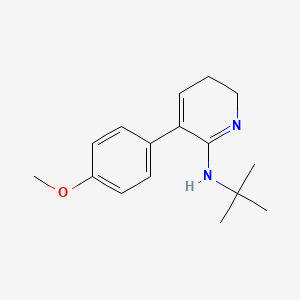
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)
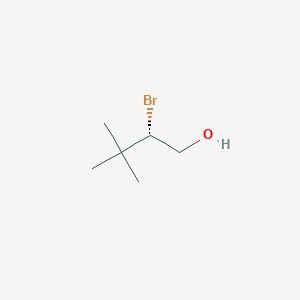
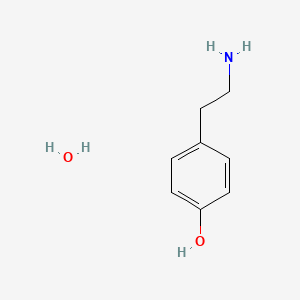
![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)




